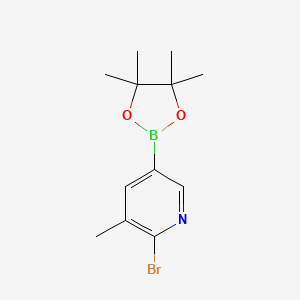
Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the molecular formula C13H9BrF3NO2 . It is a derivative of quinoline, a class of compounds that have various pharmacological applications .
Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains bromine, trifluoromethyl, and ethyl carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The compound “this compound” is a solid under normal conditions . Its molecular weight is 348.12 .Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. This compound has been found to be particularly effective against certain types of cancer cells, including breast, lung, and prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow or stop the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate in lab experiments is its potency and specificity. This compound has been found to be highly effective against certain types of cancer cells, making it a valuable tool for researchers studying cancer. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain lab settings.
Future Directions
There are several future directions for research on Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate. One area of research is in the development of new drugs that are based on this compound. Researchers are also exploring the potential use of this compound in other areas, such as in the development of new materials and in the study of biological processes. Additionally, there is ongoing research into the mechanism of action of this compound, which could help to identify new targets for drug development.
Synthesis Methods
The synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is a complex process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound is the Pfitzinger reaction, which involves the condensation of 2-aminobenzonitrile with ethyl 2-bromoacetate in the presence of a Lewis acid catalyst.
Scientific Research Applications
Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate has been extensively studied for its potential applications in several scientific research areas. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Safety and Hazards
Safety information for “4-Bromo-6-(trifluoromethyl)quinoline”, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOPWFOKKSLPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677915 |
Source


|
| Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242260-07-6 |
Source


|
| Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)







